molecular formula C20H14N2O5 B5151488 N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide

Cat. No. B5151488
M. Wt: 362.3 g/mol
InChI Key: HCMLFCXEIXWWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide, also known as ML67-33, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit potent anticancer activity.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cancer cell death. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is its potent anticancer activity against a wide range of cancer cell lines. It also exhibits low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. However, one of the limitations of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide. One potential direction is the development of more effective formulations that improve its solubility and bioavailability. Another potential direction is the investigation of its potential synergistic effects with other anticancer agents. Furthermore, the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide needs to be further elucidated to fully understand its anticancer activity. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide in humans.

Synthesis Methods

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium hydride to obtain the final product, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c1-26-19-10-15-14-7-2-3-8-17(14)27-18(15)11-16(19)21-20(23)12-5-4-6-13(9-12)22(24)25/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMLFCXEIXWWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzamide

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